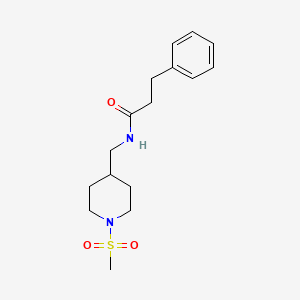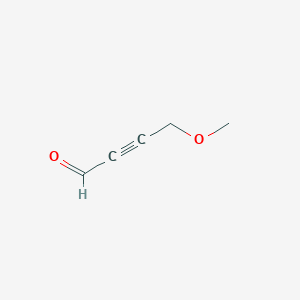
4-Methoxy-2-butynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-2-butynal is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications.
Scientific Research Applications
1. Metalation of Alkynes
4-Methoxy-2-butynal has been studied in the context of metalation of alkynes. The methoxymercuration reaction, a process involving the addition of mercury and methoxy groups to alkynes, has been investigated using various substrates, including 1,4-dimethoxy-2-butyne (Bassetti, Floris, & Spadafora, 1989).
2. Aroma Compounds in Fruits
4-Methoxy-2-butynal has been identified as an important sulfur-containing aroma compound in blackcurrant berries. Its presence in different cultivars of blackcurrants suggests a significant role in the aroma profile of these fruits (Jung, Fastowski, & Engel, 2016).
3. Organometallic Chemistry
The compound has applications in organometallic chemistry, as seen in the formation of allenes through PdII and PtII complexes. 4-Methoxy-1,2-butadiene, prepared from chloroprene, demonstrates the versatile nature of 4-Methoxy-2-butynal in synthesizing complex organic structures (Lukas, Visser, & Kouwenhoven, 1973).
4. Synthesis of Cyclic Carbonates
A novel methodology for synthesizing cyclic carbonates uses 4-Methoxy-2-butynal. This process, involving a palladium-catalyzed reaction, highlights the compound's utility in creating important industrial and pharmaceutical intermediates (Yoshida, Fujita, Ishii, & Ihara, 2003).
5. Electrochemical Applications
4-Methoxy-2-butynal plays a role in electrochemical studies, particularly in the hydrogenation of related compounds at a nickel surface. This demonstrates its potential in electrocatalytic applications (Bryan & Grimshaw, 1997).
6. Inactivation of Enzymes
The compound has been used in biochemical research, particularly in the study of enzyme inactivation. This involves its role as an inhibitor of bovine plasma amine oxidase, which could have implications for understanding enzyme mechanisms and designing drugs (Jeon, Sun, & Sayre, 2003).
properties
IUPAC Name |
4-methoxybut-2-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-7-5-3-2-4-6/h4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJTXPHGQSEIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/no-structure.png)
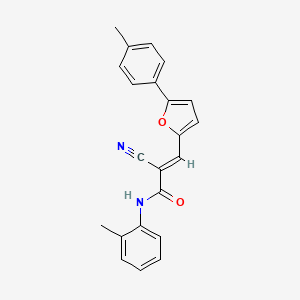
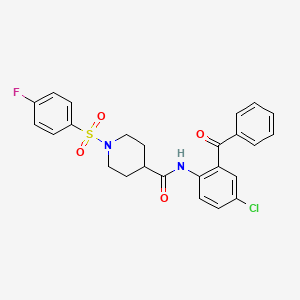

![N-Ethyl-N-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2871300.png)
![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B2871301.png)
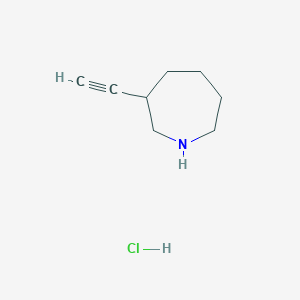


![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2871305.png)
![3,4,5-trimethoxy-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2871306.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2871308.png)
![5-benzyl-N-cyclopentyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2871310.png)
